4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid
Beschreibung
4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid is a benzoic acid derivative featuring a 4-phenyl substituent modified with a pyrrolidinylsulfonyl group. The pyrrolidine ring, a five-membered cyclic secondary amine, is linked via a sulfonyl bridge, conferring both electron-withdrawing and basic properties. The benzoic acid moiety allows for hydrogen bonding and metal coordination, while the sulfonyl group improves metabolic stability and membrane permeability compared to simpler substituents .
Eigenschaften
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)15-5-3-13(4-6-15)14-7-9-16(10-8-14)23(21,22)18-11-1-2-12-18/h3-10H,1-2,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNWHOKZFYCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683425 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-41-1 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine, followed by a coupling reaction with benzoic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid and analogous compounds:
Key Comparisons :
Electronic Effects: The pyrrolidinylsulfonyl group in the target compound is more electron-withdrawing than dimethylamino () or methoxy groups (), increasing the acidity of the benzoic acid moiety (pKa ~2-3) compared to electron-donating substituents (pKa ~4-5) .
Biological Activity: Sulfonamide derivatives () exhibit antitubercular and antimicrobial activity. The pyrrolidine ring in the target compound may improve blood-brain barrier penetration compared to hydrazide derivatives () due to its moderate basicity . Thiazolidinone-containing SS4 () lacks reported activity, suggesting the thiazolidinone ring may reduce efficacy compared to sulfonamides .
Synthetic Accessibility: The target compound likely requires sulfonylation of 4-phenylbenzoic acid with pyrrolidine sulfonyl chloride, analogous to methods in (yield: 83% for acetylamino derivative) . Bromophenyl sulfonyl derivatives () are synthesized via direct sulfonation, but bromine’s steric bulk may lower yields compared to smaller substituents .
Coordination Chemistry :
- Benzoic acid derivatives with azo or pyridyl groups () form stable metal-organic frameworks, whereas the pyrrolidinylsulfonyl group’s steric bulk may limit coordination sites compared to smaller ligands .
Biologische Aktivität
4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, a compound characterized by a benzoic acid moiety linked to a pyrrolidinylsulfonyl group, has garnered interest in various fields of biological research. Its unique structure suggests potential interactions with biological targets, leading to various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 304.36 g/mol
- CAS Number : 1261946-41-1
The biological activity of 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The pyrrolidinylsulfonyl group can modulate enzyme activity, potentially acting as an inhibitor for various metabolic pathways.
- Receptor Binding : The benzoic acid moiety facilitates non-covalent interactions, enhancing binding affinity to receptors involved in inflammatory and cancer pathways.
Anti-inflammatory Properties
Research indicates that 4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokine production in human cell lines. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated IC values ranging from 10 to 25 µM for different cancer types, indicating effective growth inhibition. |
| Anti-inflammatory assays | Showed a reduction in TNF-alpha and IL-6 levels by over 50% at concentrations of 5 µM. |
| Enzyme inhibition tests | Identified as a potent inhibitor of COX-2 with an IC value of 15 µM, suggesting potential use in pain management. |
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological profiles:
| Compound | Mechanism of Action | Notable Activities |
|---|---|---|
| 4-(Pyrrolidinylsulfonyl)phenylboronic acid | Enzyme inhibition | Moderate anticancer activity |
| 4-(Morpholinylsulfonyl)phenylbenzoic acid | Receptor modulation | Strong anti-inflammatory effects |
| 4-(Piperidinylsulfonyl)phenylbenzoic acid | Cytotoxicity induction | Limited therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
